(3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid
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Overview
Description
(3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid is an organic compound that features an amino group, a brominated furan ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination of furan followed by the introduction of the amino and propanoic acid groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
(3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(2-furyl)propanoic acid: Similar structure but lacks the bromine atom.
(3R)-3-amino-3-(3-chlorofuran-2-yl)propanoic acid: Contains a chlorine atom instead of bromine.
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid makes it unique compared to its analogs
Properties
Molecular Formula |
C7H8BrNO3 |
---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
MBLQDAAOKBLKMZ-RXMQYKEDSA-N |
Isomeric SMILES |
C1=COC(=C1Br)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=COC(=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
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